

X-ray Crystal Structure of Calcium Phenoxide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium phenoxide*

Cat. No.: *B1624073*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the X-ray crystal structure of **calcium phenoxide** ($\text{Ca}(\text{OC}_6\text{H}_5)_2$). While the isolation of single crystals of simple **calcium phenoxide** has proven challenging due to its high lattice energy and low solubility, this document summarizes the available crystallographic data obtained from powder X-ray diffraction (XRD) studies.^[1] Detailed experimental protocols for the synthesis of **calcium phenoxide** and its characterization by powder XRD are presented. This guide serves as a valuable resource for researchers in materials science, inorganic chemistry, and drug development who are interested in the structural properties and synthesis of alkaline earth metal phenoxides.

Introduction

Calcium phenoxide is an organocalcium compound with applications as a detergent and an additive for motor oils.^{[2][3][4]} Its structural characterization is crucial for understanding its chemical properties and for the rational design of new materials and catalysts. The molecule consists of a calcium cation (Ca^{2+}) coordinated to two phenoxide anions ($\text{C}_6\text{H}_5\text{O}^-$).^{[1][5]} However, the strong ionic interactions within the crystal lattice make it difficult to grow single crystals suitable for single-crystal X-ray diffraction.^[1] Consequently, powder X-ray diffraction has been the primary method for its structural elucidation.

Crystallographic Data

Early studies of **calcium phenoxide** using powder X-ray diffraction were successful in matching the experimental pattern to a calculated orthorhombic crystal system.[\[1\]](#) The determined unit cell parameters are summarized in the table below. It is important to note that these parameters are derived from powder diffraction data and not from a full single-crystal structure refinement.

Crystallographic Parameter	Value	Crystal System	Space Group
a	26.31 Å	Orthorhombic	Pnma
b	6.12 Å		
c	9.31 Å		

Table 1: Crystallographic data for **calcium phenoxide** obtained from powder X-ray diffraction.

[\[1\]](#)

The structure is described as a polymeric framework where each phenoxide ligand chelates one calcium ion through its ipso-oxygen and simultaneously bridges to an adjacent calcium ion.
[\[1\]](#)

Experimental Protocols

Synthesis of Calcium Phenoxide

This protocol describes a common method for the synthesis of **calcium phenoxide** from calcium hydroxide and phenol.[\[1\]](#)

Materials:

- Calcium hydroxide ($\text{Ca}(\text{OH})_2$)
- Phenol ($\text{C}_6\text{H}_5\text{OH}$)
- Methanol (or another suitable alcohol)

- Inert atmosphere glovebox or Schlenk line
- Reaction flask
- Reflux condenser
- Stirring apparatus
- Filtration apparatus
- Drying oven or vacuum line

Procedure:

- Under an inert atmosphere, add equimolar amounts of finely powdered calcium hydroxide and phenol to a reaction flask equipped with a reflux condenser and a magnetic stirrer.
- Add a sufficient amount of an alcoholic solvent, such as methanol, to the flask to form a slurry.
- Heat the mixture to reflux with vigorous stirring. The reaction is typically carried out for several hours to ensure complete reaction. The formation of **calcium phenoxide** is indicated by a change in the consistency and color of the mixture.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Collect the solid product by filtration under an inert atmosphere.
- Wash the product with fresh solvent to remove any unreacted starting materials.
- Dry the resulting **calcium phenoxide** powder under vacuum to remove any residual solvent. The final product is typically a reddish powder.[2][4]

Powder X-ray Diffraction (XRD) Analysis

This protocol outlines the procedure for obtaining and analyzing the powder XRD pattern of synthesized **calcium phenoxide**.

Instrumentation:

- Powder X-ray diffractometer with a Cu K α radiation source
- Sample holder
- Data collection and analysis software

Procedure:

- Finely grind a small amount of the dried **calcium phenoxide** sample to ensure random crystal orientation.
- Mount the powdered sample onto the sample holder of the X-ray diffractometer.
- Set the data collection parameters, including the 2θ range (typically from 5° to 80°), step size, and scan speed.
- Initiate the X-ray diffraction scan.
- Once the data collection is complete, process the raw data to obtain the diffraction pattern (intensity vs. 2θ).
- Perform a background subtraction and peak identification.
- Index the diffraction pattern using appropriate software to determine the unit cell parameters, crystal system, and space group.
- Compare the experimental pattern with calculated patterns from theoretical models or database entries to confirm the structure.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **calcium phenoxide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and powder XRD characterization of **calcium phenoxide**.

Conclusion

This technical guide has summarized the current understanding of the X-ray crystal structure of **calcium phenoxide**. While a single-crystal structure remains elusive, powder X-ray diffraction has provided valuable insights into its orthorhombic crystal system and polymeric nature. The detailed experimental protocols for its synthesis and characterization offer a practical resource for researchers. Further investigations, potentially employing advanced techniques or alternative crystallization strategies, are necessary to obtain a complete single-crystal X-ray structure and to further elucidate the structure-property relationships of this important organocalcium compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Calcium phenoxide | 5793-84-0 [smolecule.com]
- 2. Calcium Phenoxide [drugfuture.com]
- 3. Calcium phenoxide | lookchem [lookchem.com]
- 4. Calcium Phenoxide [druglead.com]
- 5. Calciumphenolat | C12H10CaO2 | CID 10867997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [X-ray Crystal Structure of Calcium Phenoxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1624073#x-ray-crystal-structure-of-calcium-phenoxide\]](https://www.benchchem.com/product/b1624073#x-ray-crystal-structure-of-calcium-phenoxide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com